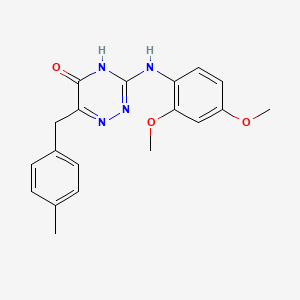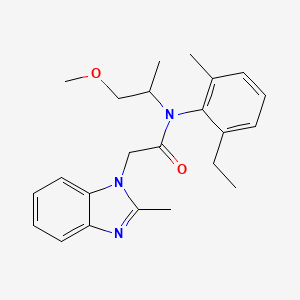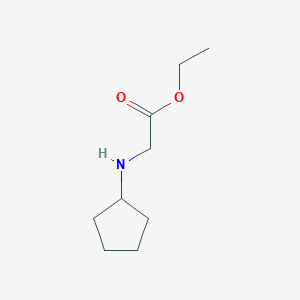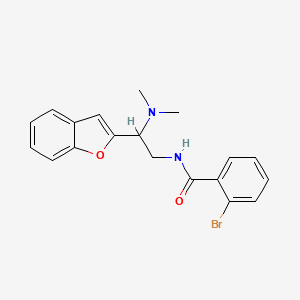![molecular formula C16H23N5O2 B2672829 8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 1164545-17-8](/img/structure/B2672829.png)
8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as A-1349743 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of A-1349743 involves the inhibition of the enzyme cyclic AMP phosphodiesterase (PDE). PDE is responsible for the breakdown of cyclic AMP, which is an important signaling molecule in the body. By inhibiting PDE, A-1349743 increases the levels of cyclic AMP, leading to the activation of various signaling pathways that are involved in the regulation of inflammation, pain, and neuronal function.
Biochemical and Physiological Effects:
A-1349743 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. A-1349743 has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of A-1349743 is its specificity for PDE4, which makes it a valuable tool for studying the role of cyclic AMP signaling in various biological processes. However, A-1349743 is a relatively new compound, and its safety and toxicity profile have not been fully established. This limits its use in clinical trials and requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of A-1349743. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its safety and toxicity profile in animal models and human clinical trials. Additionally, the development of more potent and selective PDE4 inhibitors based on the structure of A-1349743 could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of A-1349743 involves several steps, starting with the reaction of 7-bromo-8-(azepan-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with sodium hydride in the presence of but-2-en-1-ol. The resulting intermediate is then treated with potassium tert-butoxide, which leads to the formation of A-1349743. The overall synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
A-1349743 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. A-1349743 has also been studied for its potential in treating Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-3-4-11-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-9-7-5-6-8-10-20/h3-4H,5-11H2,1-2H3,(H,18,22,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUTXBFYHCPSEI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2672748.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672752.png)
![diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate](/img/structure/B2672754.png)
![4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid](/img/structure/B2672757.png)

![4-methoxy-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2672760.png)
![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)

![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2672765.png)


![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2672769.png)